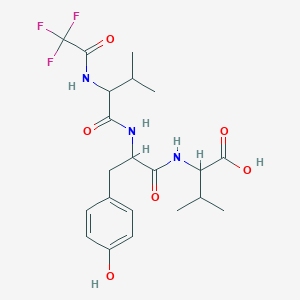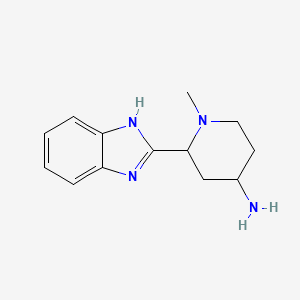
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a complex structure that includes an ethyl ester, a benzyl group, and a methylsulfonyl group, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetate, benzyl bromide, and methylsulfonyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of ethyl acetate with benzyl bromide in the presence of a base like sodium hydride.
Amidation: The intermediate is then subjected to amidation with an appropriate amine to form the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester or amide functionalities, converting them into alcohols or amines, respectively.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH₂).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions due to its structural complexity. It may also serve as a model compound in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of new therapeutic pathways and targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the ester and amide functionalities can participate in hydrogen bonding and electrostatic interactions. The methylsulfonyl group can act as a leaving group in substitution reactions, enabling the compound to modify its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate: The enantiomer of the compound , with similar chemical properties but different biological activities.
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate: Lacks the methylsulfonyl group, leading to different reactivity and applications.
Methyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
(S)-Ethyl 2-(2-benzyl-3-((methylsulfonyl)oxy)propanamido)acetate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from synthetic chemistry to biological studies.
Eigenschaften
Molekularformel |
C15H21NO6S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
ethyl 2-[[(2S)-2-benzyl-3-methylsulfonyloxypropanoyl]amino]acetate |
InChI |
InChI=1S/C15H21NO6S/c1-3-21-14(17)10-16-15(18)13(11-22-23(2,19)20)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,16,18)/t13-/m0/s1 |
InChI-Schlüssel |
DXQVFSHKIICNIO-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)






![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)
![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)



